REACTION_CXSMILES
|
[F:1][C:2]1[C:3]2[N:4]([C:10](=[S:13])[NH:11][N:12]=2)[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C[O-].[Na+]>CO.O>[F:1][C:2]1[C:3]2[N:12]([NH:11][C:10](=[S:13])[N:4]=2)[C:5]([O:8][CH3:9])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
10.01 g
|
Type
|
reactant
|
Smiles
|
FC=1C=2N(C(=NC1)OC)C(NN2)=S
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice
|
Quantity
|
25.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice water bath
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
with stirring to the thick slurry
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
FILTRATION
|
Details
|
the solids were recovered by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |